molecular formula C30H40N2O2 B14721733 1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione CAS No. 6282-21-9

1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione

Cat. No.: B14721733
CAS No.: 6282-21-9
M. Wt: 460.6 g/mol
InChI Key: GENKUTZBFPIFMG-UHFFFAOYSA-N
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Description

1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione is a complex organic compound that features two dihydroisoquinoline groups attached to a dodecane backbone with ketone functionalities at positions 2 and 11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the dodecane backbone followed by the introduction of the dihydroisoquinoline groups through nucleophilic substitution or addition reactions. The ketone functionalities can be introduced via oxidation reactions.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione can undergo various chemical reactions including:

    Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the isoquinoline rings.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Exploration as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other dihydroisoquinoline derivatives or dodecane-based compounds with different functional groups.

Uniqueness

The uniqueness of 1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

CAS No.

6282-21-9

Molecular Formula

C30H40N2O2

Molecular Weight

460.6 g/mol

IUPAC Name

1,12-bis(3,4-dihydro-1H-isoquinolin-2-yl)dodecane-2,11-dione

InChI

InChI=1S/C30H40N2O2/c33-29(23-31-19-17-25-11-7-9-13-27(25)21-31)15-5-3-1-2-4-6-16-30(34)24-32-20-18-26-12-8-10-14-28(26)22-32/h7-14H,1-6,15-24H2

InChI Key

GENKUTZBFPIFMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)CCCCCCCCC(=O)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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